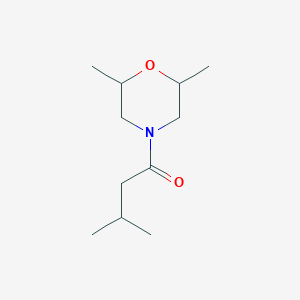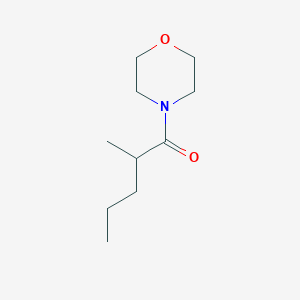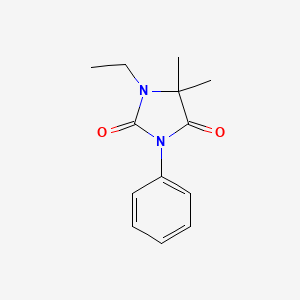
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone.
作用机制
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This compound also acts as a serotonin receptor agonist, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, euphoria, and sociability. This compound has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has several advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for investigating the central nervous system, cardiovascular system, and respiratory system. However, its potential for abuse and addiction makes it difficult to use in long-term studies. Additionally, the synthesis of this compound is not a straightforward process and requires specialized equipment and knowledge.
未来方向
There are several future directions for the study of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one. One area of research is the investigation of its potential as a treatment for depression and anxiety. Another area of research is the investigation of its effects on the cardiovascular system and respiratory system. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new cathinones with unique properties. Further research is needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This compound has been studied extensively in the scientific community and has been found to have a range of biochemical and physiological effects on the body. Its use has been associated with adverse effects such as anxiety, paranoia, and psychosis, and its potential for abuse and addiction makes it difficult to use in long-term studies. Further research is needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
合成方法
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one involves the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under controlled conditions and requires expertise in organic chemistry. The synthesis of this compound is not a straightforward process and requires specialized equipment and knowledge.
科学研究应用
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been studied extensively in the scientific community due to its psychoactive effects. It has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone. This compound has been used in research studies to investigate its effects on the central nervous system, cardiovascular system, and respiratory system. It has also been used in studies to investigate its potential as a treatment for depression and anxiety.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)5-11(13)12-6-9(3)14-10(4)7-12/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIDFNNXBAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)



![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)